(S)-5'-Deoxy-5'-(methylsulfinyl)adenosine
Description
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(methylsulfinylmethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4S/c1-21(19)2-5-7(17)8(18)11(20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOJULRVRHWMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
897-42-7 | |
| Record name | (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 - 187 °C | |
| Record name | (S)-5'-Deoxy-5'-(methylsulfinyl)adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033662 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Chemical Reactions Analysis
Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide form.
Substitution: The methylsulfinyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in relation to its metabolic pathways and interactions with enzymes.
Industry: It may have applications in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- involves its interaction with specific enzymes and metabolic pathways. One key enzyme is 5’-deoxy-5’-methylthioadenosine phosphorylase, which catalyzes the cleavage of the compound, leading to the production of adenine and other metabolites . This process is crucial in the regulation of polyamine metabolism and other cellular functions.
Comparison with Similar Compounds
Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- can be compared with other similar compounds such as:
5’-Deoxy-5’-(methylthio)adenosine: This compound has a methylthio group instead of a methylsulfinyl group, leading to different chemical properties and reactivity.
5’-Deoxy-5’-(methylsulfonyl)adenosine: This compound has a methylsulfonyl group, which is a more oxidized form compared to the methylsulfinyl group
The uniqueness of Adenosine, 5’-deoxy-5’-(methylsulfinyl)-, ®- lies in its specific structural configuration and the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
